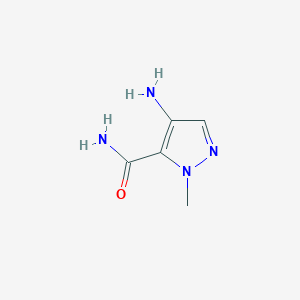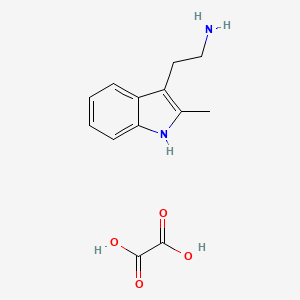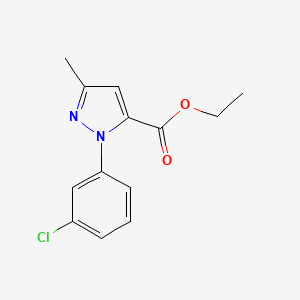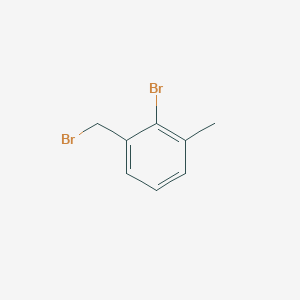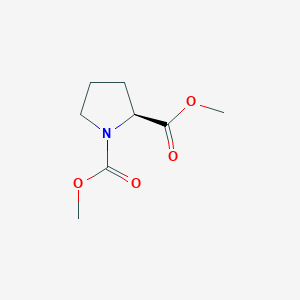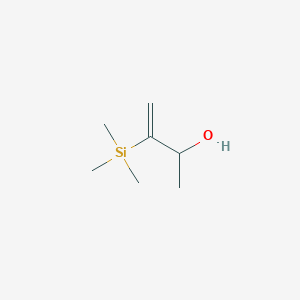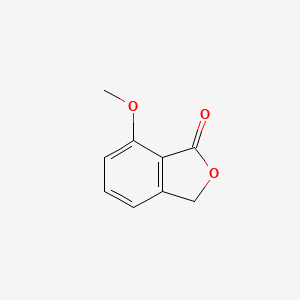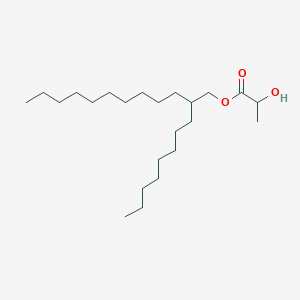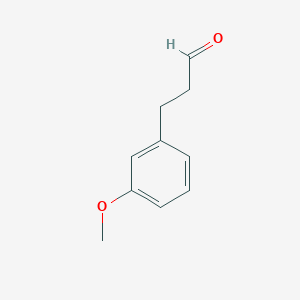
3-(3-Methoxyphenyl)propionaldehyd
Übersicht
Beschreibung
3-(3-Methoxyphenyl)propionaldehyde is a chemical compound with the CAS Number: 40138-66-7. It has a molecular weight of 164.2 and its IUPAC name is 3-(3-methoxyphenyl)propanal .
Molecular Structure Analysis
The InChI code for 3-(3-Methoxyphenyl)propionaldehyde is 1S/C10H12O2/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2,4,6-8H,3,5H2,1H3 . This indicates that the compound has a carbon backbone with a methoxy group and a propionaldehyde group attached.Physical And Chemical Properties Analysis
3-(3-Methoxyphenyl)propionaldehyde is a colorless oil . It has a molecular weight of 164.2 .Wissenschaftliche Forschungsanwendungen
Antioxidative Aktivität
3-(3-Methoxyphenyl)propionaldehyd: wurde auf sein Potenzial als Antioxidans untersucht. Antioxidantien sind entscheidend für den Schutz von Zellen vor Schäden durch freie Radikale. Diese Verbindung hat sich als vielversprechend bei der Beseitigung von reaktiven Sauerstoffspezies erwiesen, was zur Vorbeugung von oxidationsbedingten Krankheiten beitragen kann .
Antibakterielle Eigenschaften
Forschungen deuten darauf hin, dass This compound antibakterielle Eigenschaften haben könnte. Es wurde auf seine Interaktionen mit verschiedenen antibakteriellen Rezeptoren untersucht, was zur Entwicklung neuer antibakterieller Wirkstoffe führen könnte, insbesondere gegen resistente Stämme .
Induktion von Apoptose
Die Verbindung soll die JAK2-Expression hemmen, die an der Apoptose-Kaskade beteiligt ist. Dies legt nahe, dass This compound in der Krebsforschung eingesetzt werden könnte, um den programmierten Zelltod in Krebszellen zu induzieren .
Arzneimittelähnlichkeit und Pharmakokinetik
This compound: erfüllt laut der Lipinski-Regel mehrere Kriterien für Arzneimittelähnlichkeit, was es zu einem Kandidaten für die weitere Arzneimittelentwicklung macht. Seine pharmakokinetischen Eigenschaften deuten darauf hin, dass es als orales Medikament wirksam sein könnte .
Funktioneller Lebensmittelbestandteil
Aufgrund seiner bioaktiven Eigenschaften könnte This compound als funktioneller Lebensmittelbestandteil eingesetzt werden. Funktionelle Lebensmittel sind solche, die neben der Grundernährung möglicherweise positive Auswirkungen auf die Gesundheit haben .
Molekulare Docking-Studien
Molekulare Docking-Studien haben gezeigt, dass This compound eine starke Bindungsaffinität für Enzyme wie Superoxiddismutase und Tyrosinase hat. Dies deutet auf potenzielle Anwendungen in der Enzymologie und in Studien zur Enzyminhibition hin .
Antimutagenes Potenzial
Die Verbindung wurde auch mit antimutagenen Aktivitäten in Verbindung gebracht, was auf ihren Einsatz in der genetischen Forschung hinweist, um Mutationen, die zu Krankheiten führen können, zu verstehen und möglicherweise zu verhindern .
Safety and Hazards
The safety data sheet for 3-(3-Methoxyphenyl)propionaldehyde suggests avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
While specific future directions for 3-(3-Methoxyphenyl)propionaldehyde are not mentioned in the search results, research on a related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), suggests that it could be used in the development of functional foods and preventive pharmaceuticals targeting GPR41 . This could potentially open up new avenues for research and applications of 3-(3-Methoxyphenyl)propionaldehyde.
Eigenschaften
IUPAC Name |
3-(3-methoxyphenyl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2,4,6-8H,3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSGIRHXVDIZJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20465359 | |
| Record name | 3-(3-METHOXYPHENYL)PROPIONALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40138-66-7 | |
| Record name | 3-(3-METHOXYPHENYL)PROPIONALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[2-(Methylthio)phenyl]amino}-4-oxobutanoic acid](/img/structure/B1600161.png)

